3-Methylbutyl Acetate-13C2: Exact Mass, Isotopic Distribution, and Application in Stable Isotope Dilution Analysis
3-Methylbutyl Acetate-13C2: Exact Mass, Isotopic Distribution, and Application in Stable Isotope Dilution Analysis
Executive Summary
3-Methylbutyl acetate (commonly known as isoamyl acetate) is a highly volatile ester responsible for the characteristic "banana" or "pear" aroma profiles in fruits, fermented beverages, and synthetic flavorings[1][2]. In the fields of sensomics, metabolomics, and quality control, accurately quantifying this compound within complex matrices (e.g., wine, whiskey, or fruit extracts) is analytically challenging due to matrix-induced signal suppression and extraction variability[3][4].
To overcome these limitations, Stable Isotope Dilution Analysis (SIDA) is employed. By utilizing [13C2]-3-methylbutyl acetate as an internal standard, researchers create a self-validating analytical system. This guide explores the exact mass calculations, isotopic distribution dynamics, and the mechanistic causality behind using 13C2-labeled standards in Gas Chromatography-Mass Spectrometry (GC-MS) workflows[5][6].
Physicochemical Properties and Exact Mass
To utilize an isotopically labeled standard effectively, the exact mass must be calculated with high precision to ensure the mass spectrometer can isolate the labeled internal standard from the native analyte without spectral interference.
The native molecule, 3-methylbutyl acetate ( C7H14O2 ), has a monoisotopic exact mass of 130.09938 Da [1].
In the 13C2-labeled variant, two carbon-12 atoms are replaced with carbon-13. Synthetically, this label is most often placed on the acetate moiety (yielding 3-methylbutyl [13C2]acetate), which alters the molecular formula to 13C212C5H14O2 .
Exact Mass Calculation for the 13C2 Variant:
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12C (5 atoms): 5×12.000000=60.000000 Da
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13C (2 atoms): 2×13.003355=26.006710 Da
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1H (14 atoms): 14×1.007825=14.109550 Da
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16O (2 atoms): 2×15.994915=31.989830 Da
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Total Exact Mass: 132.10609 Da
Table 1: Exact Mass Comparison
| Compound | Molecular Formula | Monoisotopic Exact Mass (Da) | Mass Shift (Δ Da) |
| Native 3-methylbutyl acetate | C7H14O2 | 130.09938 | - |
| [13C2]-3-methylbutyl acetate | 13C212C5H14O2 | 132.10609 | +2.00671 |
The +2.0067 Da mass shift is analytically optimal: it is large enough to bypass the natural M+2 isotopic envelope of the native analyte (~0.5%), eliminating cross-talk, yet small enough to maintain identical thermodynamic behavior during extraction[5].
Isotopic Distribution Dynamics
Even with two carbons artificially enriched to >99% 13C , the labeled standard still exhibits its own isotopic distribution due to the natural abundance of the remaining isotopes ( 12C , 2H , 17O , 18O ). Understanding this distribution is critical for setting integration windows and calculating response factors.
For 13C212C5H14O2 , the theoretical distribution relative to the base molecular ion (M) is calculated as follows:
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M (132.106 Da): 100% (Base peak of the intact labeled molecule).
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M+1 (133.109 Da): ~5.6% . This is driven primarily by the ~1.07% natural abundance of the remaining five 12C atoms ( 5×1.07%=5.35% ), with minor contributions from deuterium ( 14×0.0115%=0.16% ) and 17O ( 2×0.038%=0.076% ).
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M+2 (134.110 Da): ~0.5% . This arises primarily from the natural 18O abundance ( 2×0.205%=0.41% ), plus the statistical probability of two natural 13C atoms occurring simultaneously in the remaining five carbon positions (~0.11%).
Table 2: Isotopic Distribution of [13C2]-3-methylbutyl acetate
| Ion | m/z | Relative Abundance (%) | Primary Isotopic Contributors |
| M | 132.106 | 100.0 | 13C2 , 12C5 , 1H14 , 16O2 |
| M+1 | 133.109 | ~5.6 | Remaining 13C (5.35%), 2H (0.16%), 17O (0.076%) |
| M+2 | 134.110 | ~0.5 | 18O (0.41%), Di-isotopic 13C (0.11%) |
Mechanistic Advantages of 13C2 Labeling in SIDA
In SIDA, the choice of isotope dictates the reliability of the assay. While deuterium ( 2H ) labeling is common and cost-effective, it frequently suffers from the chromatographic isotope effect . Because the C-D bond is slightly shorter and less polarizable than the C-H bond, deuterated standards often elute slightly earlier than their native counterparts in high-resolution gas chromatography[5].
The Causality of 13C Superiority: Carbon-13 labeling does not significantly alter bond lengths or the molecular volume. Consequently,[13C2]-3-methylbutyl acetate exhibits perfect chromatographic co-elution with native 3-methylbutyl acetate[6][7]. Because both the analyte and the internal standard enter the mass spectrometer's ion source at the exact same millisecond, they are subjected to the exact same matrix effects (ion suppression or enhancement). The ratio of their signals remains absolutely constant, rendering the protocol a self-validating system[5].
Workflow of Stable Isotope Dilution Analysis (SIDA) using a 13C2-labeled internal standard.
Experimental Protocol: Quantification via HS-SPME-GC-MS
The following step-by-step methodology details the extraction and quantification of 3-methylbutyl acetate from a complex beverage matrix (e.g., wine or rum) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS[2][4].
Step 1: Standard Preparation
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Prepare a primary stock solution of[13C2]-3-methylbutyl acetate in absolute ethanol (e.g., 1,000 mg/L).
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Dilute to a working concentration (e.g., 1 mg/L) using a model matrix (e.g., 12% v/v ethanol/water, pH 3.5) to mimic the sample environment[4].
Step 2: Sample Spiking and Equilibration
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Transfer exactly 5.0 mL of the sample (e.g., wine) into a 20 mL headspace vial containing 1.5 g of NaCl (to drive volatiles into the headspace via the "salting-out" effect).
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Spike the sample with 50 µL of the 1 mg/L [13C2]-3-methylbutyl acetate working solution.
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Cap the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at 40°C for 15 minutes with continuous agitation (250 rpm) to ensure complete isotopic equilibration between the native and labeled molecules[4].
Step 3: HS-SPME Extraction
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Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the vial headspace.
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Allow extraction to proceed for 30 minutes at 40°C. Causality: The triple-phase fiber provides optimal recovery for low-molecular-weight esters, while the 13C2 standard perfectly mimics the extraction kinetics of the native analyte.
Step 4: GC-MS Analysis
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Desorb the SPME fiber in the GC injection port at 250°C for 3 minutes in splitless mode.
-
Separate the analytes using a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 40°C (hold 3 min), ramp at 5°C/min to 200°C, then 20°C/min to 240°C (hold 5 min)[7].
-
Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV.
Data Processing and Causality
In EI-MS, native 3-methylbutyl acetate undergoes characteristic fragmentation, yielding a base peak at m/z 43 ( CH3CO+ ) and a secondary fragment at m/z 70 ( C5H10+ ).
Because the [13C2]-label is located on the acetate moiety, the labeled internal standard yields a shifted base peak at m/z 45 ( 13CH313CO+ ), while the m/z 70 fragment remains unchanged.
Quantification Logic: The concentration of the native analyte ( Cnative ) is calculated using the response ratio of the selected ions:
Cnative=(Aream/z45Aream/z43)×Clabeled×RF
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Area m/z 43: Peak area of the native target ion.
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Area m/z 45: Peak area of the 13C2-labeled target ion.
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Response Factor (RF): A calibration multiplier derived from analyzing known molar ratios of native to labeled standards. The RF corrects for any minute differences in ionization efficiency or mass analyzer transmission between m/z 43 and m/z 45[2].
By relying on the m/z 43 to 45 ratio, the method inherently corrects for incomplete SPME fiber adsorption, thermal degradation in the inlet, and matrix-induced ion suppression, ensuring absolute quantitative integrity[5][6].
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31276, Isoamyl Acetate. Retrieved from:[Link]
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Grosch, W. Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, Volume 26, Issue 5, June 2001. Retrieved from:[Link]
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Schieberle, P., et al. Characterization of the key odorants in goji wines in three levels of sweetness by applications of sensomics approach. Retrieved from:[Link]
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Schieberle, P., et al. Characterization of the Key Aroma Compounds in Two Commercial Rums by Means of the Sensomics Approach. Journal of Agricultural and Food Chemistry. Retrieved from:[Link]
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KU Leuven Lirias. Molecular Insights into the Contribution of Specialty Barley Malts to the Aroma of Bottom-Fermented Lager Beers. Retrieved from:[Link]
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University of Illinois. Aroma characterization of American rye whiskey by chemical and sensory assays. Retrieved from: [Link]
Sources
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- 3. Aroma characterization of American rye whiskey by chemical and sensory assays | IDEALS [ideals.illinois.edu]
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